REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10].C([O-])([O-])=O.[K+].[K+].[C:17]([O:20][CH2:21][CH2:22]Br)(=[O:19])[CH3:18]>CC(C)=O.C(OCC)C>[C:17]([O:20][CH2:21][CH2:22][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10])(=[O:19])[CH3:18] |f:1.2.3|
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
21.32 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCBr
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 18 h before it
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with water (3×250 mL)
|
Type
|
EXTRACTION
|
Details
|
The washings are extracted with diethyl ether (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The remaining residue is purified by column chromatography on silica gel eluting with heptane/EA 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC1=C(C=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |